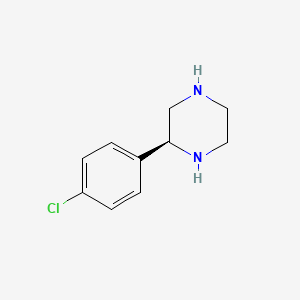
(S)-2-(4-Chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R)-2-(4-chlorophenyl)piperazine: is a compound that belongs to the piperazine family, which is known for its diverse biological activities. Piperazine derivatives are commonly found in various pharmacologically active compounds, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rel-(2R)-2-(4-chlorophenyl)piperazine typically involves the reaction of 4-chlorophenylamine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating .
Industrial Production Methods: : Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: rel-(2R)-2-(4-chlorophenyl)piperazine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of ligands for metal complexes .
Biology
- Investigated for its potential as an antimicrobial and anticancer agent.
- Studied for its antihistamine properties .
Medicine
Industry
Mechanism of Action
The mechanism of action of rel-(2R)-2-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of serotonin and dopamine receptors, leading to its effects on mood and cognition . The compound’s binding to these receptors can influence various signaling pathways, contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the piperazine core but differs in stereochemistry.
4-Chlorophenylamine: Lacks the piperazine ring but contains the chlorophenyl group.
Uniqueness: : rel-(2R)-2-(4-chlorophenyl)piperazine is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity towards biological targets. This stereochemical configuration can result in distinct pharmacological profiles compared to its analogs .
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)piperazine |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m1/s1 |
InChI Key |
OTOVNNDSINVUBR-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[Methyl(1-methylpyrrolidin-3-yl)amino]methyl}thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13569345.png)
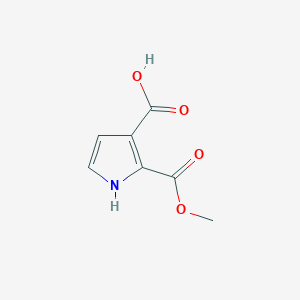
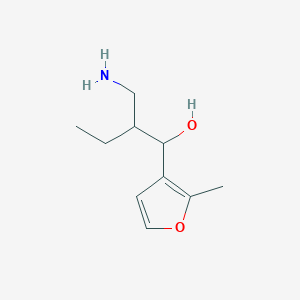
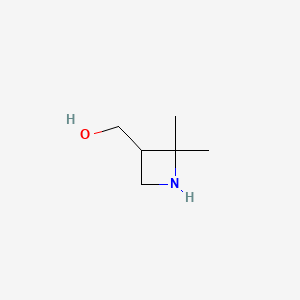
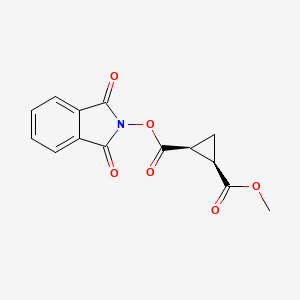
![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)
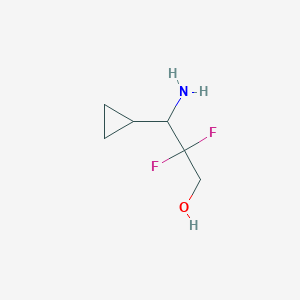
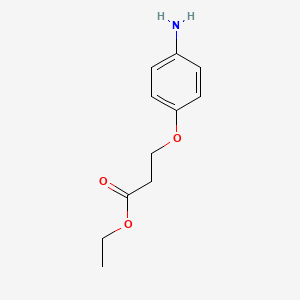
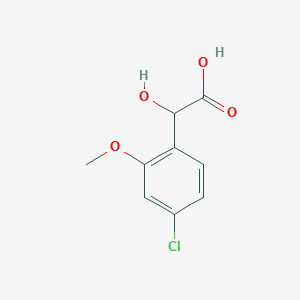
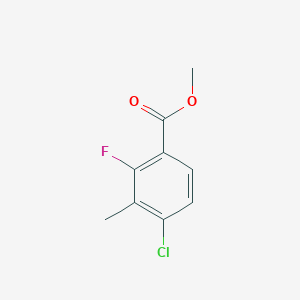
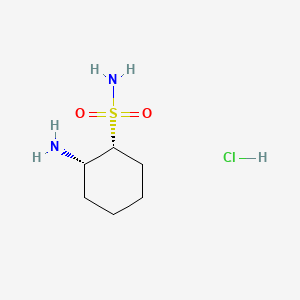
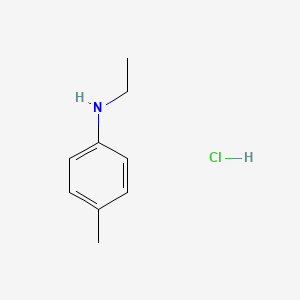
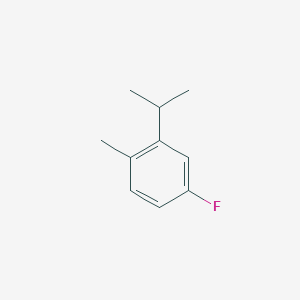
![Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate](/img/structure/B13569435.png)
